molecular formula C15H16O B14645925 4-(Naphthalen-2-yl)pentan-2-one CAS No. 56600-88-5

4-(Naphthalen-2-yl)pentan-2-one

Cat. No.: B14645925
CAS No.: 56600-88-5
M. Wt: 212.29 g/mol
InChI Key: JCAKVFJBIRSSJM-UHFFFAOYSA-N
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Description

4-(Naphthalen-2-yl)pentan-2-one is a ketone derivative featuring a naphthalene ring system attached to the fourth carbon of a pentan-2-one backbone. Its structure combines the aromaticity of naphthalene with the reactivity of a ketone group, making it a versatile intermediate in organic synthesis and pharmaceutical research. The compound is synthesized via aldol condensation reactions, often involving sodium ethoxide as a base, to form cyclohexenecarboxylate derivatives with antimicrobial properties . Key spectral characteristics include strong IR absorptions at ~1738 cm⁻¹ (ester carbonyl) and ~1659 cm⁻¹ (ketone carbonyl), confirming its functional groups .

Properties

CAS No.

56600-88-5

Molecular Formula

C15H16O

Molecular Weight

212.29 g/mol

IUPAC Name

4-naphthalen-2-ylpentan-2-one

InChI

InChI=1S/C15H16O/c1-11(9-12(2)16)14-8-7-13-5-3-4-6-15(13)10-14/h3-8,10-11H,9H2,1-2H3

InChI Key

JCAKVFJBIRSSJM-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)C)C1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Naphthalen-2-yl)pentan-2-one can be achieved through several methods. One common approach involves the Grignard reaction, where a Grignard reagent is reacted with a suitable precursor to form the desired ketone. For example, the reaction of 2-naphthylmagnesium bromide with 2-pentanone under anhydrous conditions can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Naphthalen-2-yl)pentan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of halogenated or nitrated derivatives of the naphthalene ring.

Scientific Research Applications

4-(Naphthalen-2-yl)pentan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Naphthalen-2-yl)pentan-2-one involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further biochemical reactions, affecting cellular pathways and functions .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Comparison
Compound Molecular Weight (g/mol) Boiling Point (°C) Key Functional Groups Applications
This compound 212.29 Not reported Ketone, naphthalene Antimicrobial intermediates
4-Furfurylthio-2-pentanone 198.28 288.6 Ketone, furfurylthio Flavor/fragrance synthesis
4-(4-Methylphenyl)pentan-2-one 176.26 Not reported Ketone, methylphenyl Fragrance component
α-PVP 231.33 Not reported Ketone, pyrrolidine, phenyl Psychoactive substance

Research Findings and Insights

  • Synthetic Versatility : The naphthalene derivative’s ketone and ester groups enable diverse functionalization, as seen in cyclohexenecarboxylate synthesis . In contrast, furfurylthio analogs prioritize stability for industrial applications .
  • Structure-Activity Relationships (SAR): Larger aromatic systems (e.g., naphthalene) enhance antimicrobial activity via hydrophobic interactions with microbial membranes . Electron-withdrawing groups (e.g., -NO₂ in 4-nitrophenyl analogs) improve antibacterial potency by increasing electrophilicity .
  • Thermal Stability: 4-Furfurylthio-2-pentanone’s high boiling point (288.6°C) makes it suitable for high-temperature flavor synthesis, whereas naphthalene derivatives decompose under similar conditions .

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